Isoniazid-d4 - 774596-24-6

Isoniazid-d4

Catalog Number: EVT-1440374
CAS Number: 774596-24-6
Molecular Formula: C6H7N3O
Molecular Weight: 141.166
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isoniazid

Compound Description: Isoniazid (INH) is a key first-line antibiotic widely used for the treatment and prevention of tuberculosis [, , , , , , , , , , , , , , , , , , ]. It is effective against actively replicating Mycobacterium tuberculosis as well as in preventing latent tuberculosis infection from progressing to active disease. Isoniazid is a prodrug that requires activation by the bacterial enzyme KatG.

Relevance: Isoniazid is the parent compound of isoniazid-d4. Isoniazid-d4 is a deuterated form of isoniazid, where four hydrogen atoms are replaced with deuterium isotopes. This isotopic substitution does not significantly alter the chemical structure or biological activity of the molecule but is useful in analytical applications, such as mass spectrometry, where it serves as an internal standard for accurate quantification of isoniazid levels [].

Ethambutol

Compound Description: Ethambutol is another first-line antituberculosis drug often used in combination with isoniazid, rifampicin, and pyrazinamide [, , , , , , ]. It works by inhibiting the synthesis of arabinogalactan, a crucial component of the mycobacterial cell wall.

Relevance: Ethambutol is frequently co-administered with isoniazid-d4, particularly in pharmacokinetic studies where simultaneous quantification of multiple anti-tuberculosis drugs is required [].

Pyrazinamide

Compound Description: Pyrazinamide is a crucial component of standard tuberculosis treatment regimens, typically included alongside isoniazid, rifampicin, and ethambutol [, , , , , , ]. It exhibits bactericidal activity specifically against M. tuberculosis and is particularly effective against bacterial populations residing in acidic environments.

Relevance: Similar to ethambutol, pyrazinamide is often co-formulated with isoniazid-d4 for the simultaneous quantification of these first-line antituberculosis drugs in biological samples [].

Rifampicin

Compound Description: Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis, recognized for its potent bactericidal activity against M. tuberculosis [, , , , , , , , , , , , , , ]. It functions by inhibiting bacterial DNA-dependent RNA polymerase, effectively suppressing the transcription process.

Relevance: Rifampicin is a key component of various combination therapies for tuberculosis and is often used alongside isoniazid. Due to its widespread use with isoniazid, the interaction of rifampicin with isoniazid is often studied, which may include the use of isoniazid-d4 as an analytical tool [].

Ethionamide

Compound Description: Ethionamide (ETH) is a second-line anti-tuberculosis drug used for the treatment of multidrug-resistant tuberculosis (MDR-TB), specifically in cases where resistance to isoniazid is observed []. Structurally, ETH shares similarities with INH and is activated through a similar enzymatic process involving EthA, a monooxygenase.

Relevance: Ethionamide is structurally analogous to isoniazid and shares the same mechanism of action, inhibiting InhA []. This makes it a relevant compound to consider in the context of isoniazid-d4 research, especially when exploring mechanisms of drug resistance and alternative therapies.

Overview

Isoniazid-d4 is a deuterated derivative of isoniazid, a well-known antibiotic primarily used in the treatment of tuberculosis. The compound is notable for its application in pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium, which enhances the stability and detection of the compound in biological systems. Isoniazid-d4 serves as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry assays for quantifying isoniazid and its metabolites in biological samples.

Source and Classification

Isoniazid-d4 is classified as a pharmaceutical compound and a stable isotope-labeled internal standard. It is synthesized from isoniazid through deuteration, which replaces certain hydrogen atoms with deuterium atoms. This modification does not significantly alter the compound's pharmacological properties but allows for more accurate quantification in mass spectrometry applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of isoniazid-d4 typically involves the deuteration of isoniazid using deuterated reagents. A common method includes the reaction of isoniazid with deuterated reagents such as deuterated acetic anhydride or deuterated sodium borohydride. The process can be summarized as follows:

  1. Reaction Setup: Isoniazid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) under inert atmosphere conditions.
  2. Deuteration: Deuterated acetic anhydride is added to the reaction mixture, allowing for the substitution of hydrogen atoms with deuterium.
  3. Purification: The product is purified through techniques such as recrystallization or chromatography to isolate isoniazid-d4 from unreacted starting materials and byproducts.

This method ensures high yield and purity of the final product, making it suitable for analytical applications .

Molecular Structure Analysis

Structure and Data

Isoniazid-d4 has a molecular formula of C6_6H6_6D4_4N3_3O, where four hydrogen atoms are replaced by deuterium atoms. The structure features a pyridine ring attached to a hydrazine moiety, which is characteristic of isoniazid. The incorporation of deuterium results in slight changes in the physical properties, such as increased molecular weight and altered NMR characteristics.

  • Molecular Weight: Approximately 142.19 g/mol
  • Chemical Structure:
C6H6D4N3O\text{C}_6\text{H}_6\text{D}_4\text{N}_3\text{O}

This structure allows for enhanced detection capabilities in mass spectrometry due to the distinct mass-to-charge ratios associated with the presence of deuterium .

Chemical Reactions Analysis

Reactions and Technical Details

Isoniazid-d4 undergoes similar chemical reactions as its non-deuterated counterpart, including:

  • Hydrolysis: Reaction with water leading to the formation of isonicotinic acid and hydrazine derivatives.
  • Acetylation: Reaction with acetic anhydride resulting in acetylisoniazid.
  • Oxidation: Conversion into various oxidized metabolites.

These reactions are crucial for understanding the metabolic pathways of isoniazid and its derivatives in biological systems .

Mechanism of Action

Process and Data

Isoniazid acts primarily by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The mechanism involves:

  1. Prodrug Activation: Isoniazid must be activated by bacterial catalase-peroxidase (KatG) to form an active metabolite.
  2. Enzyme Inhibition: The active form inhibits enoyl-acyl carrier protein reductase (InhA), disrupting fatty acid synthesis.
  3. Cell Wall Disruption: This inhibition leads to impaired cell wall integrity, ultimately resulting in bacterial cell death.

The effectiveness of isoniazid-d4 as an internal standard helps elucidate these mechanisms during pharmacokinetic studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties are largely similar to those of non-deuterated isoniazid but exhibit differences in spectral characteristics due to deuteration .

Applications

Scientific Uses

Isoniazid-d4 finds significant applications in scientific research:

  • Analytical Chemistry: Used as an internal standard in liquid chromatography-tandem mass spectrometry for quantifying isoniazid levels in biological samples.
  • Pharmacokinetics: Assists in studying drug metabolism and pharmacodynamics, providing insights into absorption, distribution, metabolism, and excretion profiles.
  • Clinical Research: Facilitates understanding drug interactions and efficacy in tuberculosis treatment regimens.

These applications underscore the importance of stable isotope-labeled compounds in enhancing analytical precision and reliability .

Chemical Characterization of Isoniazid-d4

Structural Properties and Isotopic Labeling

Isoniazid-d4 (INH-d4) is a deuterium-labeled analog of the first-line antitubercular drug isoniazid, where four hydrogen atoms at the 2,3,5,6-positions of the pyridine ring are replaced by deuterium (^2H or D) [2] [5] [8]. This isotopic substitution yields the molecular formula C₆H₃D₄N₃O and a molecular weight of 141.16 g/mol, compared to 137.14 g/mol for the non-deuterated form [8] [9]. The deuterium labeling is strategically positioned to preserve the molecule’s reactivity while altering its pharmacokinetic behavior. The chemical structure retains the hydrazide functional group (–CONHNH₂), critical for prodrug activation by mycobacterial catalase-peroxidase (KatG) [2] [5]. Key spectroscopic identifiers include:

  • SMILES Notation: NNC(C1=C([2H])C([2H])=NC([2H])=C1[2H])=O [2]
  • Appearance: White to off-white crystalline solid [5] [8]
  • Melting Point: 171.4°C, consistent with non-deuterated isoniazid [8].

Table 1: Structural Properties of Isoniazid-d4

PropertyIsoniazid-d4Non-Deuterated Isoniazid
Molecular FormulaC₆H₃D₄N₃OC₆H₇N₃O
Molecular Weight (g/mol)141.16137.14
CAS Number774596-24-654-85-3
Deuteration SitesPyridine ring (2,3,5,6-positions)N/A

Physicochemical Stability and Degradation Pathways

Isoniazid-d4 exhibits stability profiles influenced by solvent composition, temperature, and enzymatic activity:

  • Aqueous Stability: In 0.9% sodium chloride (saline), solutions (0.5–6.0 mg/mL) retain >90% integrity for 72 hours at 20–25°C or 2–8°C. Conversely, in 5% dextrose, degradation accelerates to <90% remaining within 8 hours (0.5 mg/mL, 25°C) or 30 hours (refrigerated), attributed to dextrose-mediated hydrolysis [6].
  • Enzymatic Degradation: Like its non-deuterated counterpart, INH-d4 undergoes acetylation via N-acetyltransferases (NATs), forming N-acetylisoniazid-d4. This metabolite hydrolyzes into isonicotinic acid-d4 and acetylhydrazine, mirroring pathways characterized in human and mycobacterial systems [10]. Notably, Mycobacterium tuberculosis acetyltransferase Rv2170 catalyzes this conversion, generating inactive products that confer bacterial resistance [10].
  • Oxidative Pathways: Activation by KatG produces radical intermediates that form adducts with NAD+, inhibiting InhA in mycolic acid biosynthesis. Deuterium labeling may alter reaction kinetics but not the fundamental pathway [3] [5].

Table 2: Stability of Isoniazid-d4 in Intravenous Solutions

DiluentConcentration (mg/mL)Storage TemperatureStability Duration (hrs)% Initial Concentration Remaining
0.9% Sodium chloride0.520–25°C72>98.9%
0.9% Sodium chloride6.02–8°C72>100.1%
5% Dextrose0.520–25°C8<89.7%
5% Dextrose6.02–8°C4897.3%

Data derived from HPLC analyses under light-protected conditions [6]

Comparative Analysis with Non-Deuterated Isoniazid

Metabolic Stability

Deuteration significantly reduces the rate of cytochrome P450 (CYP)-mediated metabolism:

  • CYP2E1 Inhibition: INH-d4 reversibly inhibits CYP2E1 but exhibits a lower formation rate of hepatotoxic metabolites (e.g., hydrazine) due to the deuterium kinetic isotope effect (DKIE). This effect decelerates C–D bond cleavage, diminishing reactive intermediate generation [4] [7].
  • NAD Adduct Formation: Both compounds form inhibitory adducts with NAD+, but INH-d4 may exhibit altered adduct kinetics. In mice, high-dose isoniazid generates an INH-NAD adduct where the nicotinamide moiety is replaced by isoniazid, disrupting redox homeostasis [7].

Biological Activity and Resistance

  • Antimycobacterial Efficacy: INH-d4 and non-deuterated isoniazid share equivalent in vitro minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, confirming deuterium substitution does not impair target binding or KatG activation [2] [5].
  • Resistance Mechanisms: Bacterial acetylation via Rv2170 inactivates both compounds. Overexpression of Rv2170 in M. smegmatis and M. tuberculosis increases MICs by 4–8 fold, demonstrating this as a deuterium-independent resistance mechanism [10].

Table 3: Comparative Pharmacological Metrics

ParameterIsoniazid-d4Non-Deuterated IsoniazidSignificance
CYP2E1 InhibitionReversibleReversibleSimilar mechanism
Hydrazine FormationReducedElevatedDKIE lowers hepatotoxicity risk [4]
MIC vs. M. tuberculosisIdenticalIdenticalDeuteration preserves efficacy [5]
Rv2170-Mediated ResistanceIncreased MICIncreased MICAcetylation inactivates both [10]

Analytical Applications

INH-d4 serves as an internal standard in quantitative assays due to its near-identical chromatographic behavior to non-deuterated isoniazid, with distinct mass spectral differentiation:

  • LC-MS/MS: Utilized in simultaneous quantification of anti-tubercular drugs in human plasma, leveraging mass shifts (e.g., m/z 141.16 vs. 137.14) for precise detection [4] [6].
  • Metabolite Tracking: Deuterium labeling enables tracing of isotopic patterns in degradation products like isonicotinic acid-d4 during stability studies [10].

Properties

CAS Number

774596-24-6

Product Name

Isoniazid-d4

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide

Molecular Formula

C6H7N3O

Molecular Weight

141.166

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D

InChI Key

QRXWMOHMRWLFEY-RHQRLBAQSA-N

SMILES

C1=CN=CC=C1C(=O)NN

Synonyms

4-(Pyridine-d4)carboxylic Acid Hydrazide; Isonicotinic Acid-d4 Hydrazide; 4-(Hydrazinocarbonyl)pyridine-d4; 4-(Pyridine-d4)carbonylhydrazine; 4-(Pyridine-d4)carboxylic Hydrazide; 4-(Pyridyl-d4)carbonylhydrazide; 5015 R.P.-d4; Armazid-d4; Armazide-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.